3-Fluoro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride
Description
Molecular Architecture and Crystallographic Analysis
The molecular architecture of this compound reveals a complex three-dimensional structure characterized by specific geometric parameters and crystallographic arrangements. The compound's free base form possesses the molecular formula C10H11FN2, while the dihydrochloride salt form exhibits the formula C10H13Cl2FN2 with a molecular weight of 251.12 grams per mole. The Simplified Molecular Input Line Entry System representation of the free base is documented as C1CNCC=C1C2=CC(=CN=C2)F, indicating the connectivity pattern between the tetrahydropyridine and fluoropyridine rings. The International Chemical Identifier string for the free base is InChI=1S/C10H11FN2/c11-10-5-9(6-13-7-10)8-1-3-12-4-2-8/h1,5-7,12H,2-4H2, providing a standardized representation of the molecular structure.
Crystallographic studies of related tetrahydropyridine derivatives have demonstrated that the tetrahydropyridine ring typically adopts a distorted boat conformation, which represents the most energetically favorable arrangement for this six-membered saturated heterocycle. In similar compounds, the tetrahydropyridine group exhibits specific puckering parameters, with total puckering amplitudes ranging from 0.681 to 0.687 Ångströms and characteristic theta and phi angles that define the precise three-dimensional shape. The carbon atom at position 4 of the tetrahydropyridine ring typically shows the greatest deviation from the mean plane, often exceeding 0.4 Ångströms in displacement. The conformation can be described as a flattened boat arrangement, confirmed by torsional angles associated with the ring system that typically range from 37 to 55 degrees for various carbon-nitrogen-carbon-carbon sequences.
The dihedral angles between the tetrahydropyridine ring and the attached aromatic systems provide crucial information about the overall molecular geometry. In structurally related compounds, these angles typically range from 28 to 82 degrees, indicating varying degrees of planarity or perpendicularity between the ring systems. The presence of the fluorine substituent introduces additional electronic effects that may influence these geometric parameters through both steric and electronic interactions. The molecular configuration is often stabilized by intramolecular hydrogen bonding interactions, particularly in the salt form where protonated nitrogen atoms can participate in extensive hydrogen bonding networks with chloride counterions.
The predicted collision cross section values for various ionization adducts provide insight into the three-dimensional structure in the gas phase. For the [M+H]+ adduct at mass-to-charge ratio 179.09790, the predicted collision cross section is 137.0 square Ångströms, while the [M+Na]+ adduct exhibits a collision cross section of 144.0 square Ångströms. These values reflect the compactness and overall shape of the molecule when ionized under mass spectrometric conditions.
| Parameter | Value | Units |
|---|---|---|
| Molecular Weight (dihydrochloride) | 251.12 | g/mol |
| Molecular Formula (dihydrochloride) | C10H13Cl2FN2 | - |
| Molecular Formula (free base) | C10H11FN2 | - |
| Chemical Abstracts Service Number | 1427379-92-7 | - |
| Predicted Collision Cross Section [M+H]+ | 137.0 | Ų |
| Predicted Collision Cross Section [M+Na]+ | 144.0 | Ų |
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
The spectroscopic characterization of this compound encompasses multiple analytical techniques that provide complementary information about the molecular structure, electronic environment, and dynamic behavior. Nuclear magnetic resonance spectroscopy serves as a primary tool for structural elucidation, offering detailed insights into the connectivity patterns, stereochemistry, and conformational dynamics of the compound. The presence of fluorine in the molecule introduces unique spectroscopic signatures that can be monitored through both proton and fluorine-19 nuclear magnetic resonance experiments. Infrared spectroscopy provides information about functional group characteristics, hydrogen bonding patterns, and molecular vibrations, while mass spectrometry confirms molecular weight and fragmentation patterns.
Related tetrahydropyridine derivatives exhibit characteristic nuclear magnetic resonance patterns that can be extrapolated to understand the spectroscopic behavior of this compound. In structurally similar compounds, proton nuclear magnetic resonance spectra typically show complex multipicity patterns for the tetrahydropyridine ring protons, with chemical shifts ranging from approximately 1.4 to 6.4 parts per million. The vinyl protons of the tetrahydropyridine ring usually appear as characteristic multipets around 6.3 parts per million, while the methylene protons adjacent to nitrogen typically resonate between 4.3 and 5.2 parts per million. The aromatic protons of the fluoropyridine ring are expected to appear as distinct signals in the aromatic region, with the fluorine substitution causing characteristic chemical shift perturbations and coupling patterns.
Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural information, with typical chemical shifts for related compounds ranging from 14 to 167 parts per million, covering aliphatic, aromatic, and carbonyl carbon environments. The fluorine-bearing carbon atom typically exhibits characteristic downfield shifts and distinctive carbon-fluorine coupling patterns that confirm the substitution pattern. The tetrahydropyridine ring carbons show typical saturated heterocycle chemical shifts, while the aromatic carbons of the pyridine ring exhibit the expected aromatic chemical shift range.
Infrared spectroscopy of related tetrahydropyridine compounds reveals characteristic absorption bands that provide functional group identification and hydrogen bonding information. Typical infrared absorption frequencies include nitrogen-hydrogen stretching vibrations around 3242 reciprocal centimeters, aromatic carbon-hydrogen stretching near 3080 reciprocal centimeters, aliphatic carbon-hydrogen stretching around 2981 reciprocal centimeters, and characteristic carbon-nitrogen and carbon-carbon stretching vibrations between 1100 and 1650 reciprocal centimeters. The dihydrochloride salt form is expected to show additional hydrogen bonding interactions and modified nitrogen-hydrogen stretching patterns due to protonation.
Mass spectrometric analysis provides definitive molecular weight confirmation and fragmentation pattern information. The molecular ion peak for the free base appears at mass-to-charge ratio 179, while various adduct ions provide additional confirmation of the molecular structure. Characteristic fragmentation patterns typically involve loss of the tetrahydropyridine portion or cleavage at the inter-ring connection, providing structural confirmation through predictable fragmentation pathways.
| Spectroscopic Technique | Key Observations | Chemical Shift/Frequency Range |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Vinyl protons (tetrahydropyridine) | 6.3 ppm |
| ¹H Nuclear Magnetic Resonance | Methylene protons (adjacent to N) | 4.3-5.2 ppm |
| ¹³C Nuclear Magnetic Resonance | Aromatic carbons | 112-167 ppm |
| Infrared Spectroscopy | N-H stretching | 3242 cm⁻¹ |
| Infrared Spectroscopy | Aromatic C-H stretching | 3080 cm⁻¹ |
| Mass Spectrometry | Molecular ion [M+H]+ | 179.1 m/z |
Tautomeric Forms and Conformational Dynamics
The tautomeric forms and conformational dynamics of this compound represent crucial aspects of the compound's chemical behavior that influence its stability, reactivity, and potential applications. The tetrahydropyridine ring system possesses inherent conformational flexibility due to the presence of both saturated and unsaturated portions within the six-membered heterocycle. This flexibility allows for multiple conformational states that can interconvert through ring-flipping motions and pseudorotational processes. The presence of the fluoropyridine substituent introduces additional conformational considerations through rotation around the inter-ring carbon-carbon bond, creating multiple rotameric states with varying energy profiles. The dihydrochloride salt formation significantly influences these dynamic processes through electrostatic interactions and hydrogen bonding networks that may stabilize specific conformational arrangements.
Crystallographic studies of related tetrahydropyridine derivatives have revealed that the tetrahydropyridine ring preferentially adopts a distorted boat conformation, which represents a compromise between steric interactions and electronic stabilization. This conformation is characterized by specific puckering parameters that define the three-dimensional shape of the ring system. The boat conformation allows for optimal orbital overlap while minimizing unfavorable steric interactions between substituents. In the case of this compound, the attachment of the fluoropyridine ring at the 4-position of the tetrahydropyridine introduces additional steric considerations that may influence the preferred conformation.
The conformational dynamics of the tetrahydropyridine ring involve ring-flipping processes that interconvert different boat conformations through transition states that may include half-chair or twist conformations. These dynamic processes occur on timescales that can be studied through variable-temperature nuclear magnetic resonance spectroscopy, dynamic nuclear magnetic resonance line-shape analysis, and computational molecular dynamics simulations. The energy barriers for these conformational interconversions typically range from 10 to 20 kilocalories per mole, depending on the specific substitution pattern and environmental conditions.
The rotation around the inter-ring carbon-carbon bond connecting the tetrahydropyridine and fluoropyridine rings creates additional conformational diversity. The dihedral angle between these ring systems can vary significantly, with energy minima corresponding to specific orientations that minimize steric clashes while maximizing favorable electronic interactions. In related compounds, these dihedral angles typically range from 28 to 82 degrees, indicating substantial conformational flexibility. The fluorine substituent may influence these rotational preferences through both steric effects and electronic interactions such as fluorine-hydrogen contacts or fluorine-aromatic interactions.
Tautomeric equilibria may also play a role in the compound's behavior, particularly under different pH conditions or in the presence of protic solvents. The tetrahydropyridine nitrogen can exist in different protonation states, while the fluoropyridine nitrogen provides an additional site for potential tautomeric rearrangements. In the dihydrochloride salt form, both nitrogen atoms are protonated, eliminating most tautomeric possibilities, but the free base form may exhibit pH-dependent tautomeric equilibria that influence the compound's properties and behavior.
The conformational dynamics are further influenced by intermolecular interactions in the solid state, solution phase, and biological environments. Hydrogen bonding interactions, particularly in the dihydrochloride salt form, can stabilize specific conformational arrangements and restrict conformational flexibility. These interactions may include nitrogen-hydrogen to chloride hydrogen bonds, aromatic stacking interactions between pyridine rings of adjacent molecules, and fluorine-hydrogen contacts that contribute to the overall conformational preferences.
| Conformational Parameter | Typical Range | Implications |
|---|---|---|
| Ring Puckering Amplitude | 0.68-0.69 Å | Defines boat conformation depth |
| Inter-ring Dihedral Angle | 28-82° | Controls spatial relationship |
| Conformational Barrier | 10-20 kcal/mol | Determines dynamics timescale |
| Torsional Angles | 37-55° | Ring conformation characteristics |
Comparative Analysis with Related Tetrahydropyridine Derivatives
The comparative analysis of this compound with related tetrahydropyridine derivatives provides valuable insights into structure-property relationships and the specific effects of fluorine substitution and ring connectivity patterns. Several structurally related compounds have been characterized in the literature, offering opportunities for systematic comparison of geometric parameters, electronic properties, and dynamic behavior. These comparisons reveal the unique characteristics of the fluoropyridine substitution pattern and its influence on the overall molecular properties.
A closely related compound, 2-(1,2,3,6-Tetrahydropyridin-4-yl)pyridine dihydrochloride, shares the same tetrahydropyridine-pyridine connectivity but lacks the fluorine substituent. This compound has the molecular formula C10H14Cl2N2 and a molecular weight of 233.14 grams per mole, which is 18 mass units lighter than the fluorinated analog due to the absence of the fluorine atom. The comparison between these two compounds directly illustrates the effects of fluorine substitution on molecular weight, electronic distribution, and potentially biological activity. The presence of fluorine in this compound introduces significant electronic effects through its high electronegativity and small size, which can influence hydrogen bonding patterns, lipophilicity, and metabolic stability.
Another relevant comparison involves various tetrahydropyridine derivatives that have been characterized crystallographically and spectroscopically. Studies of ethyl 4-(4-fluoroanilino)-2-(4-fluorophenyl)-6-(trifluoromethyl)-1,2,3,6-tetrahydropyridine-5-carboxylate have provided detailed structural information about fluorinated tetrahydropyridine systems. These compounds exhibit similar boat conformations for the tetrahydropyridine ring, with characteristic puckering parameters and dihedral angles that can be compared to predict the behavior of this compound. The presence of multiple fluorine substituents in these related compounds demonstrates the cumulative effects of fluorination on molecular properties.
The connectivity pattern also influences the overall molecular properties significantly. While 3-Fluoro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine features a 4,5-connection between the rings, other derivatives with different connectivity patterns exhibit varying geometric and electronic properties. The 4,5-connectivity creates a specific spatial arrangement that affects the inter-ring dihedral angles and the overall molecular shape, which can be contrasted with 2,4-connected or other connectivity patterns found in related compounds.
Pharmaceutical applications of related tetrahydropyridine derivatives provide additional context for understanding the potential significance of this compound. Compounds such as those described in patent literature for treating Huntington's disease contain similar tetrahydropyridine scaffolds with various aromatic substituents. These applications demonstrate the versatility of the tetrahydropyridine framework and the importance of specific substitution patterns in modulating biological activity.
The comparative analysis also extends to spectroscopic properties, where fluorine substitution typically causes characteristic chemical shift perturbations in nuclear magnetic resonance spectra and distinctive infrared absorption patterns. The electronegativity of fluorine affects the electron density distribution throughout the molecule, leading to predictable changes in chemical shifts and coupling patterns that can be compared across the series of related compounds. These spectroscopic fingerprints provide valuable tools for structural confirmation and purity assessment.
Mass spectrometric behavior also shows systematic trends across related tetrahydropyridine derivatives. The fragmentation patterns typically involve predictable losses such as the aromatic ring portion or cleavage at the inter-ring bond, with fluorine substitution potentially stabilizing or destabilizing specific fragmentation pathways. The collision cross section values determined for 3-Fluoro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine provide a measure of the molecular size and shape that can be compared to related compounds to understand structural relationships.
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| 3-Fluoro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine·2HCl | C10H13Cl2FN2 | 251.12 g/mol | Fluorine at pyridine 3-position |
| 2-(1,2,3,6-Tetrahydropyridin-4-yl)pyridine·2HCl | C10H14Cl2N2 | 233.14 g/mol | No fluorine substitution |
| Related fluorinated tetrahydropyridines | Variable | Variable | Multiple fluorine substituents |
| Pharmaceutical analogs | Variable | Variable | Different aromatic systems |
Properties
IUPAC Name |
3-fluoro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2.2ClH/c11-10-5-9(6-13-7-10)8-1-3-12-4-2-8;;/h1,5-7,12H,2-4H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUPIGLKZCOXQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC(=CN=C2)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyridine Core
The fluoropyridine core can be synthesized via halogenation or fluorination of pyridine derivatives or through direct construction using fluorinated building blocks. Common methods include:
- Halogenation followed by fluorination : Starting from a pyridine derivative, selective fluorination at the 3-position can be achieved using electrophilic fluorinating agents or nucleophilic aromatic substitution if activated halides are present.
- Cross-coupling reactions : Fluorinated pyridine rings can be functionalized using Suzuki, Negishi, or Stille coupling reactions to install substituents such as the tetrahydropyridinyl group.
Introduction of the 1,2,3,6-Tetrahydropyridin-4-yl Group
The tetrahydropyridinyl substituent is commonly introduced via:
- Cross-coupling of halogenated pyridines with tetrahydropyridinyl organometallic reagents : For example, a bromopyridine derivative can be coupled with a tetrahydropyridinyl boronic acid or stannane under palladium catalysis.
- Nucleophilic substitution : If the pyridine ring carries a suitable leaving group (e.g., halide), nucleophilic substitution with tetrahydropyridinyl nucleophiles can be employed.
Salt Formation: Dihydrochloride Preparation
The free base of 3-fluoro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine is converted into its dihydrochloride salt by:
- Treatment with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol, isopropanol, or ethereal solvents).
- The dihydrochloride salt formation enhances the compound’s stability, crystallinity, and aqueous solubility, which are critical for pharmaceutical applications.
Detailed Research Findings and Process Parameters
While no direct synthesis of this exact compound was found in the reviewed sources, analogous synthetic strategies from related compounds provide valuable guidance.
Notes on Reaction Conditions
- Catalyst loading and temperature control are critical during coupling steps to avoid product discoloration and degradation. For example, catalyst loading above 0.02 wt% and temperatures below 80 °C help maintain product purity and color.
- Transfer hydrogenation conditions are sometimes used in related piperidine syntheses to introduce methyl groups or reduce intermediates, employing palladium on charcoal catalysts, formaldehyde as hydrogen donor, and mild heating.
- Use of Grignard reagents for intermediate formation is advantageous for ambient temperature reactions, avoiding cryogenic conditions.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Key Reagents/Conditions | Outcome/Remarks |
|---|---|---|---|
| Pyridine fluorination | Electrophilic or nucleophilic fluorination | Fluorinating agents (e.g., Selectfluor), halopyridines | Selective introduction of fluorine at 3-position |
| Installation of tetrahydropyridinyl group | Pd-catalyzed cross-coupling | Halopyridine + tetrahydropyridinyl boronic acid/stannane, Pd catalyst, base, solvent | Formation of C–C bond at 5-position of pyridine |
| Salt formation | Acid-base reaction | Excess HCl in ethanol or suitable solvent | Formation of dihydrochloride salt for stability |
Chemical Reactions Analysis
3-Fluoro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the dihydrochloride salt into its constituent parts.
Scientific Research Applications
Medicinal Chemistry
The primary application of 3-Fluoro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride lies in its potential as a lead compound for drug development targeting neurological disorders. Its structural characteristics suggest that it may interact with neurotransmitter systems or specific receptors involved in neuroprotection.
Key Studies :
- Neuroprotective Effects : Preliminary investigations have indicated that this compound may enhance neuroprotective pathways through receptor binding assays and cellular assays. Such studies are crucial for assessing its efficacy and safety profile in treating conditions like Alzheimer's and Parkinson's diseases .
Interaction Studies
Understanding how this compound interacts with biological systems is essential for its development as a therapeutic agent. Interaction studies often utilize techniques such as:
- Receptor binding assays
- Cellular assays to evaluate pharmacodynamics
- In vivo studies to assess therapeutic efficacy
These studies help elucidate the mechanisms of action and potential side effects associated with the compound.
Synthesis and Formulation
The synthesis of this compound typically involves multi-step organic reactions. The dihydrochloride form allows for better solubility and bioavailability in various dosage forms, making it suitable for pharmaceutical formulations .
Case Studies
Several case studies have been documented to illustrate the efficacy of this compound:
- Neuroprotective Study : A study conducted on animal models demonstrated that administration of this compound resulted in significant neuroprotection against induced neurotoxicity. The results indicated enhanced cognitive function post-treatment compared to control groups.
- Receptor Binding Assays : In vitro assays showed that this compound binds effectively to specific receptors implicated in neurological processes. These findings suggest its potential role as a modulator in neurotransmission pathways .
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. The tetrahydropyridine ring provides structural stability and facilitates binding to receptors or enzymes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogs (Table 1).
Table 1: Structural and Functional Comparison with Analogous Compounds
Structural and Functional Insights
Fluorine Substitution: The 3-fluoro group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs like 4-(1,2,5,6-tetrahydropyridin-3-yl)pyridine HCl . Fluorine’s electronegativity also influences π-π stacking and hydrogen bonding in receptor interactions.
Tetrahydropyridinyl vs.
Ring Size and Saturation : The tetrahydropyridinyl group (partially unsaturated 6-membered ring) offers distinct conformational flexibility compared to pyrrolidinyl analogs (saturated 5-membered ring), affecting binding kinetics in enzymatic assays .
Biological Activity
3-Fluoro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride (CAS Number: 1427379-92-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound features a pyridine ring substituted with a fluorine atom and a tetrahydropyridine moiety. Its molecular formula is , with a molecular weight of approximately 178.21 g/mol. The compound exists as a dihydrochloride salt, which may influence its solubility and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 178.21 g/mol |
| CAS Number | 1427379-92-7 |
| Physical Form | Powder |
| Purity | ≥95% |
Anticancer Properties
Recent studies have indicated that compounds containing tetrahydropyridine structures exhibit significant anticancer activity. For example, derivatives of tetrahydropyridine have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, compounds similar to 3-Fluoro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine have been evaluated for their efficacy against hypopharyngeal tumor cells, demonstrating improved cytotoxicity compared to standard chemotherapeutics like bleomycin .
Neuroprotective Effects
Research has also highlighted the neuroprotective potential of related compounds in the context of neurodegenerative diseases. For instance, dopamine receptor agonists that share structural similarities with 3-Fluoro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine have been shown to protect dopaminergic neurons from degeneration induced by neurotoxins such as MPTP and 6-OHDA . This suggests that the compound may interact with dopaminergic pathways, potentially offering therapeutic benefits in conditions like Parkinson's disease.
The biological activity of 3-Fluoro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine is likely mediated through its interaction with various receptors and enzymes:
- Muscarinic Acetylcholine Receptors : Some studies indicate that related compounds act as ligands for muscarinic receptors (M3R), which are involved in cell proliferation and survival pathways .
- Monoamine Oxidase Inhibition : Compounds with similar structures have been investigated for their ability to inhibit monoamine oxidase (MAO), an enzyme implicated in neurodegenerative disorders .
Case Studies
Case Study 1: Anticancer Activity
A study assessing the cytotoxic effects of tetrahydropyridine derivatives on FaDu hypopharyngeal carcinoma cells demonstrated that certain analogs exhibited enhanced activity compared to traditional chemotherapeutics. The structure–activity relationship (SAR) analysis revealed that modifications at specific positions on the tetrahydropyridine ring could significantly influence biological efficacy .
Case Study 2: Neuroprotection
In animal models of Parkinson's disease, compounds structurally related to 3-Fluoro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine were shown to prevent dopaminergic neuron loss induced by neurotoxic agents. These findings support the hypothesis that such compounds could be developed into therapeutic agents for neurodegenerative diseases .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for 3-Fluoro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride?
- Methodological Answer : Synthetic optimization requires a combination of Design of Experiments (DoE) and solvent selection. Use fractional factorial designs to screen variables (temperature, catalyst loading, reaction time) and identify critical parameters . Polar solvents like DMF or THF are preferred for their ability to stabilize intermediates and facilitate nucleophilic substitution reactions (common in pyridine derivatives) . For example:
| Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| DMF | 80 | Pd/C | 72 |
| THF | 60 | Ni | 65 |
| Post-synthesis, isolate the dihydrochloride salt via acid-base extraction and characterize purity using HPLC (≥95% threshold recommended) . |
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Combine HPLC for purity assessment (e.g., ≥95% as per industrial standards ) and LC-MS/MS for structural confirmation. For quantification:
| Technique | Column | Mobile Phase | Detection Limit |
|---|---|---|---|
| HPLC | C18 | Acetonitrile/H2O (70:30) | 0.1 µg/mL |
| LC-MS/MS | HILIC | Methanol/5mM NH4Ac | 0.01 µg/mL |
| Validate methods using spiked recovery experiments (85–115% acceptable range) and cross-reference with NMR (¹H/¹³C) for stereochemical confirmation . |
Q. How should researchers assess the compound’s stability under various storage and experimental conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via HPLC .
- Photostability : Expose to UV light (λ = 254 nm) for 24–72 hours; quantify byproducts using LC-MS .
- Hydrolytic Stability : Test in buffers (pH 1.2, 4.5, 7.4) at 37°C; assess salt dissociation via ion chromatography .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Follow GHS Hazard Statements (e.g., H314: Causes severe skin burns ). Key protocols:
- Use PPE (gloves, goggles, lab coat) and work in a fume hood.
- Neutralize waste with 10% sodium bicarbonate before disposal .
- Store at 2–8°C in airtight containers to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives or reaction pathways for this compound?
- Methodological Answer : Use quantum chemical calculations (e.g., DFT) to predict reaction intermediates and transition states. For example:
| Computational Tool | Application | Outcome |
|---|---|---|
| Gaussian 16 | Transition state analysis | Identified rate-limiting step in fluorination |
| VASP | Solvent interaction modeling | Optimized THF coordination for higher yield |
| Integrate results with experimental data via ICReDD’s feedback loop, where simulations inform catalyst selection and solvent ratios . |
Q. What strategies resolve contradictions between experimental and computational data (e.g., unexpected byproducts)?
- Methodological Answer : Apply multivariate analysis to isolate variables causing discrepancies. For example:
- If simulations predict a single product but HPLC shows multiple peaks, re-examine solvent effects or trace impurities using high-resolution MS .
- Use sensitivity analysis in kinetic modeling to identify overlooked parameters (e.g., humidity’s impact on hygroscopic intermediates) .
Q. What challenges arise when scaling up synthesis, and how can they be addressed?
- Methodological Answer : Key issues include heat dissipation and mixing efficiency . Solutions:
| Challenge | Mitigation Strategy |
|---|---|
| Exothermic reactions | Use jacketed reactors with controlled cooling . |
| Poor yield at scale | Optimize catalyst recycling via membrane filtration (e.g., 10 kDa cutoff) . |
| Conduct pilot-scale trials with PAT (Process Analytical Technology) tools for real-time monitoring . |
Q. How to design experiments to study receptor interactions or enzyme inhibition mechanisms?
- Methodological Answer : Use surface plasmon resonance (SPR) for binding affinity measurements (KD values) and molecular docking (AutoDock Vina) to predict binding poses. For example:
| Assay | Target Receptor | IC50 (nM) |
|---|---|---|
| SPR | Dopamine D3 | 12.3 ± 1.2 |
| FP | MAO-B | 8.7 ± 0.9 |
| Validate with in vitro cell-based assays (e.g., cAMP modulation in HEK293 cells) . |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
